ALLM

Description

Propriétés

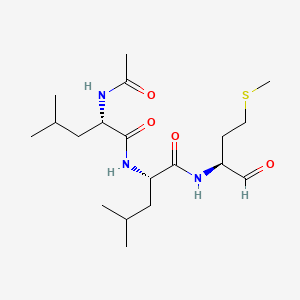

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911499 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110115-07-6 | |

| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylleucyl-leucyl-methioninal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUAM-312 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ALLM (N-acetyl-L-leucyl-L-leucyl-L-methional)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucyl-L-leucyl-L-methional, commonly abbreviated as ALLM or Calpain Inhibitor II, is a cell-permeable peptide aldehyde that functions as a potent inhibitor of several cysteine proteases.[1][2][3] Its primary mechanism of action revolves around the inhibition of calpains, a family of calcium-dependent intracellular cysteine proteases, as well as cathepsins.[1][2][3] Dysregulation of these proteases is implicated in a variety of pathological conditions, including neurodegenerative diseases, muscular dystrophy, and cancer.[4][5][6][7] This document provides a detailed overview of the molecular mechanism of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Cysteine Protease Inhibition

The fundamental mechanism of action of this compound is the potent and reversible inhibition of specific cysteine proteases. It primarily targets calpains (I and II) and cathepsins (B and L).[1][2] this compound, being a peptide aldehyde, is thought to interact with the active site cysteine residue of these proteases, forming a stable, reversible covalent bond. This interaction blocks the substrate from accessing the catalytic site, thereby inhibiting the proteolytic activity of the enzyme.[8]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against its primary targets has been quantified through the determination of its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and thus greater inhibitory potency.

| Target Protease | Inhibition Constant (Kᵢ) |

| Calpain I | 120 nM[1][2][3][9] |

| Calpain II | 230 nM[1][2][3][9] |

| Cathepsin B | 100 nM[1][2][3][9] |

| Cathepsin L | 0.6 nM (or 600 pM)[1][2][3][9] |

This data highlights the particularly strong inhibition of Cathepsin L by this compound.

Signaling Pathways Modulated by this compound

By inhibiting key proteases, this compound can influence several critical cellular signaling pathways. The most significant of these are the calpain-mediated and proteasome-mediated protein degradation pathways.

1. Calpain Signaling Pathway

Calpains are calcium-activated proteases that play a crucial role in signal transduction, cytoskeletal remodeling, and the regulation of cell death pathways (apoptosis and necrosis).[4][5][10] Under normal physiological conditions, intracellular calcium levels are low, and calpains remain largely inactive.[4] However, in pathological states such as neurotoxicity or ischemia, a sustained increase in intracellular calcium leads to the overactivation of calpains.[10] This results in the unregulated degradation of essential cellular proteins, including cytoskeletal components (e.g., spectrin), leading to cellular dysfunction and death.[10][11]

This compound intervenes in this pathway by directly inhibiting calpain activity, thereby preventing the downstream proteolytic events that contribute to cellular damage.[12]

2. Ubiquitin-Proteasome Pathway

While this compound is primarily known as a calpain inhibitor, it has also been reported to be a weak inhibitor of the proteasome.[3] The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most short-lived and regulatory proteins within eukaryotic cells.[13][14] Proteins targeted for degradation are tagged with a polyubiquitin chain by a series of enzymes (E1, E2, and E3 ligases).[15] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex.[14]

Inhibition of this pathway, even weakly, can lead to the accumulation of proteins that would normally be degraded, affecting processes like cell cycle control and apoptosis.[7] The dual inhibition of both calpain and the proteasome by compounds like this compound can have synergistic effects in certain therapeutic contexts, such as cancer, by disrupting multiple protein degradation pathways.[7]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays to quantify its inhibitory effects on target proteases.

Key Experiment: In Vitro Protease Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific protease (e.g., calpain) using a chromogenic substrate.

Objective: To determine the concentration of this compound required to inhibit 50% of the protease's activity (IC₅₀ value), which can be related to its Kᵢ.

Materials:

-

Purified protease (e.g., Calpain I)

-

This compound stock solution (in DMSO)

-

Assay Buffer (specific to the protease, e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT for calpain)

-

Chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Dilute the protease to its optimal working concentration in cold assay buffer.

-

Prepare the substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add a fixed volume of the protease solution.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[16]

-

Initiate the reaction by adding the chromogenic substrate to all wells.[16]

-

Immediately begin kinetic measurements using the microplate reader, recording the change in absorbance or fluorescence over time (e.g., every minute for 30 minutes).[16]

-

-

Data Analysis:

-

Calculate the rate (velocity) of the reaction for each concentration of this compound from the linear portion of the kinetic curve.

-

Normalize the reaction rates to the vehicle control (considered 100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

-

Conclusion

The primary mechanism of action of this compound is the potent, reversible inhibition of cysteine proteases, most notably calpains and cathepsins. By forming a stable complex with the active site of these enzymes, this compound effectively blocks their proteolytic activity. This inhibitory action modulates key signaling pathways involved in protein degradation, cellular homeostasis, and cell death. The quantitative data on its inhibitory constants (Kᵢ) underscores its high potency, particularly against Cathepsin L. The understanding of this mechanism, verified through established experimental protocols, is crucial for the continued investigation and development of this compound and similar protease inhibitors for therapeutic applications in a range of diseases.

References

- 1. adooq.com [adooq.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - 2BScientific [2bscientific.com]

- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of noncaspase proteases, calpain and proteasome, via ALLN and Bortezomib contributes to cell death through low degradation of pro-/anti-apoptotic proteins and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound - Focus Biomolecules [mayflowerbio.com]

- 10. Calpain - Wikipedia [en.wikipedia.org]

- 11. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Proposed Synthesis and Potential Biological Significance of N-Acetyl-Leucine-Leucine-Methionine

Disclaimer: The tripeptide N-Acetyl-Leucine-Leucine-Methionine is not a widely documented compound in scientific literature. This guide, therefore, presents a hypothetical yet scientifically grounded approach to its synthesis and explores its potential biological activities based on the known functions of its constituent components: N-Acetyl-L-leucine, L-leucine, and L-methionine.

Discovery and Rationale

Currently, there is no specific information available regarding the discovery of N-Acetyl-Leucine-Leucine-Methionine. The conceptualization of this molecule can be inferred from the therapeutic interest in N-acetylated amino acids and peptides. N-acetylation can alter the pharmacokinetic properties of a molecule, potentially enhancing its stability and cellular uptake.[1] The selection of the amino acid sequence—Leucine-Leucine-Methionine—suggests a focus on pathways related to cellular growth, metabolism, and protein synthesis, where these amino acids play crucial roles.

Proposed Synthesis of N-Acetyl-Leucine-Leucine-Methionine

A plausible and efficient method for the synthesis of N-Acetyl-Leucine-Leucine-Methionine is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of N-Acetyl-Leucine-Leucine-Methionine on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials and Reagents:

| Reagent | Purpose | Key Properties |

| Resin | ||

| Rink Amide MBHA Resin | Solid support for peptide assembly, yields a C-terminal amide. | Provides a stable anchor for the growing peptide chain. |

| Amino Acids | ||

| Fmoc-Met-OH | C-terminal amino acid to be coupled to the resin. | Fmoc protecting group on the α-amino group. |

| Fmoc-Leu-OH | Second and third amino acids in the sequence. | Fmoc protecting group on the α-amino group. |

| Protecting Groups | ||

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Temporary protecting group for the α-amino group of amino acids.[3] | Base-labile, removed by piperidine.[3] |

| tert-Butyloxycarbonyl (t-Boc) | Not strictly required for Leu and Met side chains, but essential for other reactive side chains. | Acid-labile. |

| Coupling Reagents | ||

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Activates the carboxyl group of the incoming amino acid for peptide bond formation.[3] | Efficient and minimizes racemization.[4] |

| DIPEA (N,N-Diisopropylethylamine) | Base used to activate the coupling reagent and neutralize the protonated amino groups. | Non-nucleophilic tertiary amine. |

| Deprotection Reagent | ||

| 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. | Strong base. |

| N-Terminal Acetylation | ||

| Acetic Anhydride | Acetylating agent for the N-terminus of the tripeptide.[5] | Reacts with the free N-terminal amine. |

| Cleavage and Deprotection | ||

| TFA (Trifluoroacetic acid) | Cleaves the peptide from the resin and removes side-chain protecting groups.[6] | Strong acid. |

| TIS (Triisopropylsilane) | Scavenger to prevent side reactions with reactive species generated during cleavage. | Protects sensitive residues like methionine. |

| Water | Scavenger. | |

| Solvents | ||

| DMF (N,N-Dimethylformamide) | Primary solvent for washing, coupling, and deprotection steps. | Polar aprotic solvent. |

| DCM (Dichloromethane) | Solvent for washing the resin. | Organic solvent. |

| Diethyl Ether (cold) | Used to precipitate the cleaved peptide. | Non-polar solvent. |

| Purification and Analysis | ||

| Acetonitrile (ACN) | Mobile phase component for HPLC. | Organic solvent. |

| Mass Spectrometry (MS) | To verify the molecular weight of the synthesized peptide.[7] | Provides accurate mass determination.[7] |

Synthesis Steps:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling (Methionine):

-

Activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from Methionine.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Leucine):

-

Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.

-

Add the activated leucine to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Repeat step 3 to deprotect the newly added Leucine.

-

-

Third Amino Acid Coupling (Leucine):

-

Repeat step 4 to couple the second Leucine residue.

-

-

Fmoc Deprotection:

-

Repeat step 3 to deprotect the final Leucine residue, exposing the N-terminal amine.

-

-

N-Terminal Acetylation:

-

Treat the resin-bound tripeptide with a solution of 10% acetic anhydride in DMF for 30 minutes.[5]

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.[6]

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

-

Characterization:

Visualization of the Synthesis Workflow

References

- 1. jpt.com [jpt.com]

- 2. lcms.cz [lcms.cz]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

ALLM: A Technical Guide to a Dual Inhibitor of Calpain and Cathepsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-leucyl-L-leucyl-L-methional, commonly known as ALLM or Calpain Inhibitor II, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of several cysteine proteases. It is particularly recognized for its inhibitory activity against calpains and various cathepsins. This dual inhibitory nature makes this compound a valuable tool in elucidating the roles of these proteases in a multitude of cellular processes, including apoptosis, autophagy, and neurodegeneration. This technical guide provides an in-depth overview of this compound, its inhibitory profile, experimental protocols for its use, and its application in studying key signaling pathways.

Quantitative Inhibitory Profile of this compound

The efficacy of this compound as an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of the inhibitor required to bind to half of the free enzyme, providing a measure of binding affinity. The IC₅₀ value indicates the concentration of the inhibitor needed to reduce the enzyme's activity by 50% under specific experimental conditions.

Table 1: Inhibitory Constants (Kᵢ) of this compound against Calpains and Cathepsins [1][2][3][4]

| Target Enzyme | Kᵢ Value (nM) |

| Calpain I (µ-calpain) | 120 |

| Calpain II (m-calpain) | 230 |

| Cathepsin B | 100 |

| Cathepsin L | 0.6 |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

| Target Enzyme | IC₅₀ Value | Notes |

| Calpain I | Data not readily available in literature | Kᵢ value suggests potent inhibition. |

| Calpain II | Data not readily available in literature | Kᵢ value suggests potent inhibition. |

| Cathepsin B | Data not readily available in literature | Kᵢ value suggests potent inhibition. |

| Cathepsin L | Data not readily available in literature | Kᵢ value suggests very potent inhibition. |

Note: While specific IC₅₀ values for this compound are not consistently reported across publicly available literature, the provided Kᵢ values indicate high potency. Researchers should determine IC₅₀ values empirically under their specific experimental conditions.

Mechanism of Action

This compound's inhibitory activity stems from its aldehyde functional group, which forms a reversible covalent bond with the active site cysteine residue of the target protease. This interaction blocks the substrate from accessing the catalytic site, thereby inhibiting the enzyme's proteolytic activity. While it is a potent inhibitor of calpains and certain cathepsins, this compound is reported to be a weak inhibitor of the proteasome.[2][4]

Experimental Protocols

The following are detailed methodologies for assaying the inhibitory activity of this compound against calpain and cathepsins. These protocols are synthesized from various sources and can be adapted to specific experimental needs.

Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on calpain activity.

Materials:

-

Purified Calpain I or Calpain II

-

This compound (dissolved in DMSO)

-

Calpain Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl₂)

-

Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the Calpain Assay Buffer.

-

Add the diluted this compound to the respective wells. Include a DMSO-only control (no inhibitor).

-

Add purified calpain enzyme to the wells (except for a no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cathepsin B and L Inhibition Assays

This protocol outlines a fluorometric assay for measuring the inhibition of cathepsin B and L by this compound.

Materials:

-

Purified Cathepsin B or Cathepsin L

-

This compound (dissolved in DMSO)

-

Cathepsin Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)

-

Fluorogenic Cathepsin Substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B; Z-Phe-Arg-AMC for Cathepsin L)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460-505 nm)

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the Cathepsin Assay Buffer.

-

Add the diluted this compound to the designated wells. Include a DMSO-only control.

-

Add the purified cathepsin enzyme to the wells (except for a no-enzyme control) and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the appropriate fluorogenic cathepsin substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for dissecting the roles of calpains and cathepsins in various signaling pathways, particularly those involved in programmed cell death (apoptosis) and cellular recycling (autophagy).

Calpain-Mediated Apoptosis

Calpains are implicated in the intrinsic pathway of apoptosis. Upon activation by elevated intracellular calcium levels, calpains can cleave pro-apoptotic proteins like Bid and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. This compound can be used to investigate the necessity of calpain activity in these processes.

Caption: Calpain-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow: Investigating Calpain's Role in Apoptosis using this compound

The following workflow outlines a typical experiment to determine if calpain activity is required for apoptosis induced by a specific stimulus.

References

- 1. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiscale and Multimodal Approaches to Study Autophagy in Model Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cathepsin proteases inhibits tumor formation in transgenic mice | EurekAlert! [eurekalert.org]

The Role of Calpains in Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of the multifaceted role of calpains, a family of calcium-dependent cysteine proteases, in the intricate process of programmed cell death, or apoptosis. It details the activation mechanisms, signaling pathways, and key substrates involved, offering a comprehensive resource for understanding calpain's function as both a mediator and a regulator of cellular demise.

Introduction: The Intersection of Calcium, Calpains, and Cell Death

Apoptosis is an essential, tightly regulated process of programmed cell death crucial for development and tissue homeostasis.[1] While the caspase family of proteases are central executioners of apoptosis, a growing body of evidence highlights the significant role of non-caspase proteases, particularly calpains.[1][2] Calpains are Ca²⁺-activated neutral cysteine proteases that exist as inactive proenzymes in the cytosol.[1][3] A rise in intracellular calcium, a common event in cells undergoing apoptosis, triggers their activation.[2][4] Once activated, calpains cleave a wide array of cellular substrates, leading to the breakdown of cellular architecture and contributing to the apoptotic phenotype.[1][2]

The two most ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain), which require micromolar and millimolar Ca²⁺ concentrations for activation, respectively.[1][2] Their activity is endogenously regulated by their specific inhibitor, calpastatin.[1][5] The balance between calpain and calpastatin can be a critical determinant of a cell's fate.[1] This guide will delve into the core mechanisms by which calpains participate in and influence apoptotic signaling pathways.

Calpain Activation in the Apoptotic Milieu

The activation of calpain is a critical initiating event for its involvement in apoptosis. In healthy resting cells, the intracellular free Ca²⁺ concentration is maintained at a low level (50-100 nM).[1] Apoptotic stimuli often disrupt calcium homeostasis, leading to a sustained increase in cytosolic Ca²⁺, which is the primary trigger for calpain activation.[1][4]

This process involves two proposed mechanisms:

-

Autolysis: An increase in intracellular Ca²⁺ promotes the autolytic cleavage of the calpain proenzyme, leading to its activation.[1][4]

-

Membrane Translocation: High intracellular Ca²⁺ can trigger the translocation of inactive calpain from the cytosol to the cell membrane. Here, in the presence of phospholipids and Ca²⁺, calpain becomes activated.[1]

The activation of calpain has been demonstrated in numerous models of apoptosis, including neuronal apoptosis following spinal cord injury and in various neurodegenerative diseases.[1][2]

Calpain's Role in Apoptotic Signaling Pathways

Calpains intersect with the core apoptotic machinery at multiple points, most notably through the mitochondria-mediated (intrinsic) and endoplasmic reticulum (ER) stress pathways.

Mitochondria-Mediated Apoptosis

Calpains can directly influence the mitochondrial pathway of apoptosis. In response to certain stimuli, activated calpain can cleave Bid, a pro-apoptotic Bcl-2 family protein.[6] The truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c.[6] Furthermore, mitochondrial calpains can cleave Apoptosis-Inducing Factor (AIF), a protein normally bound to the inner mitochondrial membrane.[6][7] This cleavage allows AIF to translocate to the nucleus, where it induces caspase-independent DNA degradation.[6][7]

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

ER stress can trigger apoptosis through various mechanisms, including the release of Ca²⁺ from ER stores.[8] This localized increase in Ca²⁺ can lead to the recruitment and activation of calpain-2 at the ER membrane.[8] Once activated, calpain plays a crucial role in activating caspase-12, an initiator caspase specifically involved in ER stress-induced apoptosis.[8][9][10] This activation of caspase-12 subsequently triggers a downstream caspase cascade, including the activation of caspase-3, culminating in cell death.[8]

Crosstalk with Caspases

The relationship between calpains and caspases is complex, involving both activation and inhibition, creating a nuanced regulatory network.[11][12]

-

Calpain Activating Caspases: Calpains can directly cleave and activate certain caspases, such as caspase-7 and caspase-12.[13]

-

Caspase Activating Calpain: Conversely, caspase-3 can cleave calpastatin, the endogenous inhibitor of calpain, thereby promoting calpain activity.[13][14]

-

Calpain Inactivating Caspases: In some contexts, calpain has been shown to cleave and inactivate certain caspases, potentially acting as a negative regulator of apoptosis.[14][15]

This bidirectional regulation suggests that the sequence and level of activation of each protease family can determine the ultimate fate of the cell.[16]

Key Calpain Substrates During Apoptosis

The execution of apoptosis by calpains is mediated by the cleavage of specific substrates that are critical for maintaining cellular structure and function.[1] Their degradation contributes directly to the morphological and biochemical hallmarks of apoptosis.

| Substrate Category | Examples | Consequence of Cleavage | Reference(s) |

| Cytoskeletal Proteins | α-fodrin (Spectrin), Neurofilaments, Lamins | Breakdown of cellular and nuclear architecture, membrane blebbing. | [1][3][17] |

| Apoptosis Regulators | Bid, Bax, Bcl-xL | Promotion of mitochondrial outer membrane permeabilization (Bid, Bax); conversion of anti-apoptotic Bcl-xL to a pro-apoptotic form. | [6][7][9] |

| Caspase Family | Pro-caspase-7, Pro-caspase-12 | Direct activation of downstream executioner caspases. | [13] |

| Kinases & Phosphatases | Protein Kinase C (PKC), CaMKIV | Dysregulation of signaling pathways. | [3][17] |

| Membrane Proteins | Ion channels, Growth factor receptors | Alteration of ion homeostasis and cellular signaling. | [1][3] |

| Inhibitors | Calpastatin | Self-regulation; degradation of calpastatin increases the calpain/calpastatin ratio, amplifying activity. | [1] |

Quantitative Data on Calpain in Apoptosis

The following table summarizes key quantitative findings from cited literature, providing context for the conditions under which calpains are activated and studied.

| Parameter | Finding | Cell/System Context | Reference(s) |

| Ca²⁺ Requirement | Calpain-1 (μ-calpain) requires µM concentrations. Calpain-2 (m-calpain) requires mM concentrations. | General | [1][2][14] |

| Ca²⁺ Fluctuation | Dithiothreitol (DTT) treatment increased intracellular Ca²⁺ content by 2-3 fold. | BRL-3A rat hepatocytes | [8] |

| Calpain Activity | Calpain activity peaked at ~1 hour post-dexamethasone treatment and returned to baseline by 2 hours. | Mouse thymocytes | [4] |

| Gene Silencing Effect | Calpain-2 silencing via siRNA decreased its expression by 85%, mitigating DTT-enhanced apoptosis. | BRL-3A rat hepatocytes | [8] |

| Inhibitor Efficacy | Calpain inhibitor PD150606 inhibits calpain with a Kᵢ of 12.5 µM. | Rat fibroblasts | [18] |

Experimental Protocols for Studying Calpain in Apoptosis

Investigating the role of calpain in apoptosis requires robust and specific methodologies. Below are detailed protocols for key experiments.

Protocol: Fluorometric Calpain Activity Assay in Living Cells

This method provides a quantitative measure of calpain activity within intact cells using a cell-permeable fluorogenic substrate.

Principle: A non-fluorescent, cell-permeable substrate (e.g., Boc-Leu-Met-CMAC or Ac-LLY-AFC) diffuses into cells.[1][18][19] Intracellular cleavage by activated calpain releases a fluorescent moiety (e.g., AFC), and the resulting fluorescence is proportional to calpain activity.[19]

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. Induce apoptosis using the chosen stimulus for the desired time course. Include untreated cells as a negative control.

-

Labeling: Resuspend cells (1-5 x 10⁶ cells/mL) in a suitable buffer (e.g., PBS). Add the calpain substrate (e.g., Boc-LM-CMAC) to a final concentration of 10-20 µM.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Inhibitor Control: For a specific negative control, pre-incubate a sample of induced cells with a calpain inhibitor (e.g., 50 µM PD150606 or Calpain Inhibitor VI) for 30-60 minutes before adding the substrate.[1][18]

-

Data Acquisition: Analyze the cells using a flow cytometer (e.g., Ex/Em = 400/505 nm for AFC) or a fluorescence plate reader.[18][19]

-

Analysis: Quantify the mean fluorescence intensity. Calpain activity is determined by comparing the fluorescence of treated samples to that of untreated and inhibitor-treated controls.

Protocol: Western Blot for Detection of Calpain Substrate Cleavage

This protocol allows for the detection of specific calpain-mediated cleavage products, providing direct evidence of calpain activity on a known substrate.

Principle: α-fodrin is a well-characterized calpain substrate.[1][3] Upon calpain activation, it is cleaved from its native ~240 kDa form into distinct fragments of 150 kDa and 145 kDa.[1][9] Western blotting with an α-fodrin-specific antibody can detect the appearance of these breakdown products (BDPs).

Methodology:

-

Cell Lysis: After inducing apoptosis, harvest cells and wash with cold PBS. Lyse the cells in an appropriate extraction buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors (excluding calpain inhibitors unless used as a negative control).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for the substrate (e.g., anti-α-fodrin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the 150/145 kDa fragments in treated samples indicates calpain activation.

Conclusion: Calpains as a Therapeutic Target

The intricate involvement of calpains in multiple apoptotic pathways positions them as compelling targets for therapeutic intervention in a range of pathologies. In neurodegenerative diseases, stroke, and spinal cord injury, where calpain activation is implicated in neuronal apoptosis, calpain inhibitors have shown protective effects in preclinical models.[1] Conversely, in certain cancers, inhibiting calpain activity has been shown to induce apoptosis, suggesting a pro-survival role in those contexts that could be exploited.[20] The dual pro- and anti-apoptotic roles of calpain, which are often context- and cell-type dependent, underscore the need for a deep and precise understanding of its regulatory network.[21] Future drug development efforts will likely focus on designing highly specific inhibitors for individual calpain isoforms to minimize off-target effects and maximize therapeutic efficacy.

References

- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Calpain in Apoptosis - ProQuest [proquest.com]

- 4. Calpain activation in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Calpain-2 activity promotes aberrant endoplasmic reticulum stress-related apoptosis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase and calpain function in cell death: bridging the gap between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 14. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [scholarbank.nus.edu.sg]

- 16. researchgate.net [researchgate.net]

- 17. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow cytometric measurement of calpain activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. Calpain inhibitor-induced apoptosis in human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ubiquitous calpains promote both apoptosis and survival signals in response to different cell death stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

ALLM Inhibitor: A Technical Guide to its Molecular Properties, Mechanism of Action, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-Acetyl-L-leucyl-L-leucyl-L-methional (ALLM) inhibitor, a potent, cell-permeable peptide aldehyde. This compound is widely utilized in cellular biology research for its inhibitory effects on calpains and cathepsins, making it a valuable tool for studying apoptosis, cellular signaling, and cancer progression. This document details its physicochemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.

Core Physicochemical Properties

This compound is a synthetic peptide derivative with the following molecular characteristics:

| Property | Value | Citations |

| Molecular Weight | 401.56 g/mol | [1][2] |

| Molecular Formula | C₁₉H₃₅N₃O₄S | [1][2] |

| Alternate Names | N-Acetyl-L-leucyl-L-leucyl-L-methioninal, Calpain Inhibitor II | [1] |

| CAS Number | 136632-32-1 | [1] |

Mechanism of Action

This compound functions as a potent inhibitor of specific cysteine proteases, primarily calpains and cathepsins. Its mechanism involves the formation of a stable complex with the target enzyme, which induces a conformational change that obstructs substrate recognition and subsequent proteolytic activity[1].

Inhibition Constants (Ki):

| Target Enzyme | Inhibition Constant (Ki) | Citations |

| Calpain I | 120 nM | [2] |

| Calpain II | 230 nM | [2] |

| Cathepsin B | 100 nM | [2] |

| Cathepsin L | 0.6 nM | [2] |

Signaling Pathways Modulated by this compound

By inhibiting calpains and cathepsins, this compound can significantly impact various cellular signaling cascades, most notably those involved in apoptosis and cancer biology.

Calpain-Mediated Apoptosis

Calpains are calcium-dependent proteases that, upon activation by elevated intracellular calcium levels, can initiate apoptosis through several mechanisms[3]. One key pathway involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. The resulting truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c and activating the caspase cascade, ultimately leading to programmed cell death[4]. This compound's inhibition of calpain can block this process.

References

N-Acetyl-Leucine-Leucine-Methionine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-Leucine-Leucine-Methionine (N-Ac-LLM) is a modified tripeptide with potential applications in various therapeutic areas. As with any peptide-based candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of N-Ac-LLM, along with detailed experimental protocols for their empirical determination.

Physicochemical Properties of Constituent Amino Acids

| Property | N-Acetyl-L-leucine | N-Acetyl-L-methionine |

| Molecular Formula | C8H15NO3[1] | C7H13NO3S[2] |

| Molecular Weight | 173.21 g/mol [1] | 191.25 g/mol [2] |

| Solubility | 8.1 mg/mL in water at 25 °C[3] | 50 mg/mL in methanol[4] |

| Predicted LogP | 0.5 - 0.79[1][3] | -0.03[5] |

| Appearance | Solid | Powder or crystals |

Predicted Solubility and Stability of N-Acetyl-Leucine-Leucine-Methionine

Based on the hydrophobic nature of the leucine and methionine side chains, N-Ac-LLM is predicted to have limited solubility in aqueous solutions. The presence of two leucine residues will likely dominate the solubility profile, making the tripeptide hydrophobic.

Solubility Prediction:

-

Aqueous Solubility: Expected to be low. The hydrophobicity of the two leucine residues will likely result in poor solubility in water and neutral aqueous buffers.

-

Organic Solvents: Higher solubility is anticipated in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with an aqueous buffer is a common strategy.[6]

-

pH Dependence: The overall charge of the peptide is a key determinant of its solubility.[6][7] At neutral pH, with the N-acetyl group removing the positive charge of the N-terminus and the C-terminal carboxyl group being negatively charged, the peptide will have a net negative charge. Its solubility might be slightly enhanced in basic aqueous solutions.

Stability Prediction:

-

Hydrolysis: Like all peptides, N-Ac-LLM is susceptible to hydrolysis of its peptide bonds, especially at acidic or basic pH and elevated temperatures.

-

Oxidation: The methionine residue is prone to oxidation of its sulfur-containing side chain, which can be catalyzed by light, heat, and the presence of metal ions.[8]

-

Aggregation: Due to its predicted hydrophobic nature, N-Ac-LLM may be prone to aggregation in aqueous solutions, especially at higher concentrations.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols that can be adapted to determine the solubility and stability of N-Ac-LLM.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of N-Ac-LLM in various solvents.

Materials:

-

N-Acetyl-Leucine-Leucine-Methionine (lyophilized powder)

-

Selection of solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of N-Ac-LLM (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

-

Vortexing: Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

-

Incremental Solvent Addition: If the peptide is not fully dissolved, add another precise volume of the solvent and repeat the vortexing and visual inspection steps. Continue this process until the peptide is fully dissolved or a maximum volume has been reached.

-

Quantification by HPLC: To determine the exact solubility, centrifuge the saturated solution to pellet any undissolved solid. Carefully collect the supernatant and analyze it by a suitable HPLC method to quantify the concentration of the dissolved peptide.

A workflow for this protocol is depicted below.

Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the execution of forced degradation studies to identify potential degradation products and pathways.

3.2.1. HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is generally suitable for peptide analysis.

Instrumentation and Columns:

-

HPLC system with a diode array detector (DAD) or UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

A typical gradient might be:

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 25 | 95 |

| 30 | 95 |

| 31 | 5 |

| 35 | 5 |

Detection:

-

UV detection at 210-230 nm.

3.2.2. Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the peptide under various stress conditions to generate potential degradation products.[5][8][9]

Stock Solution: Prepare a stock solution of N-Ac-LLM in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H2O2) and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

Analysis:

Analyze the stressed samples by the developed HPLC method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

The predicted degradation pathways for N-Ac-LLM are illustrated below.

Conclusion

While direct experimental data for N-Acetyl-Leucine-Leucine-Methionine is currently lacking, this guide provides a robust framework for predicting its solubility and stability based on its constituent amino acids. The detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. A thorough understanding of the solubility and stability of N-Ac-LLM is essential for its successful development as a potential therapeutic agent. The provided methodologies will enable the generation of crucial data for formulation design, analytical method validation, and regulatory submissions.

References

- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SolyPep: a fast generator of soluble peptides [bioserv.rpbs.univ-paris-diderot.fr]

- 4. biorxiv.org [biorxiv.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. genscript.com [genscript.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

Foundational Research on Cysteine Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of foundational research in the field of cysteine protease inhibitors. It covers their core mechanisms of action, diverse classifications, and significant therapeutic applications. This guide is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Introduction to Cysteine Proteases and Their Inhibitors

Cysteine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes.[1][2] These enzymes utilize a cysteine residue in their active site for the catalytic hydrolysis of peptide bonds.[1] In humans, prominent families of cysteine proteases include cathepsins, caspases, and calpains, each with distinct roles in cellular function and disease.[1][3]

The dysregulation of cysteine protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases.[1][4] This makes them attractive targets for therapeutic intervention. Cysteine protease inhibitors are molecules that bind to and inhibit the activity of these enzymes, offering a promising avenue for the development of novel therapeutics.[4]

Mechanisms of Inhibition:

Cysteine protease inhibitors can be broadly classified based on their mechanism of action:

-

Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as:

-

Competitive Inhibitors: Bind to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive Inhibitors: Bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.[1]

-

Uncompetitive Inhibitors: Bind only to the enzyme-substrate complex.

-

-

Irreversible Inhibitors: These inhibitors typically form a covalent bond with the catalytic cysteine residue in the active site, leading to permanent inactivation of the enzyme.[1] Many irreversible inhibitors contain an electrophilic "warhead" that reacts with the nucleophilic thiol group of the active site cysteine.

Key Families of Cysteine Proteases and Their Inhibitors

Cathepsins

Cathepsins are a group of proteases primarily found in lysosomes, where they are involved in protein degradation. However, they can also be secreted and have been implicated in various pathological processes, including tumor invasion and metastasis, and immune regulation.[5][6]

Caspases

Caspases are a family of cysteine proteases that are central to the process of apoptosis, or programmed cell death.[2][7][8] They exist as inactive zymogens and are activated in a cascade-like manner in response to apoptotic stimuli.

Calpains

Calpains are calcium-dependent cysteine proteases found in the cytosol.[9] Their activation is tightly regulated by intracellular calcium levels. Dysregulation of calpain activity is associated with neurodegenerative diseases and other pathologies.[9]

Quantitative Data on Cysteine Protease Inhibitors

The following tables summarize the inhibitory potency (IC50 and Ki values) of selected inhibitors against various cysteine proteases. This data is crucial for comparing the efficacy and selectivity of different compounds.

Table 1: Inhibitory Activity of Selected Inhibitors against Cathepsins

| Inhibitor | Target Cathepsin | IC50 (nM) | Ki (nM) | Reference |

| Odanacatib | Cathepsin K | 0.2 | - | [10] |

| Balicatib | Cathepsin K | 1.4 | - | [10] |

| Relacatib | Cathepsin K | - | - | [10] |

| MV061194 | Cathepsin K | - | 2.5 | [10] |

| SID 26681509 | Cathepsin L | 56 | - | [11] |

| K777 | Cathepsin B, L | - | - | [11] |

| CA-074 | Cathepsin B | - | 2-5 | [12] |

| E-64 | General Cysteine Proteases | 9 (for papain) | - | [12] |

| Cathepsin Inhibitor 1 | Cathepsin L, L2, S, K, B | pIC50: 7.9, 6.7, 6.0, 5.5, 5.2 | - | [11] |

| LY 3000328 | Cathepsin S (human) | 7.7 | - | [11] |

| LY 3000328 | Cathepsin S (mouse) | 1.67 | - | [11] |

Table 2: Inhibitory Activity of Selected Inhibitors against Caspases

| Inhibitor | Target Caspase | IC50 (nM) | Reference |

| ML132 (CID-4462093) | Caspase-1 | 0.023 | [13] |

| VX-765 analog (compound 4) | Caspase-1 | 0.023 | [14] |

| VRT-043198 (2b) | Caspase-1 | 0.204 | [14] |

| Ac-LESD-CMK | Caspase-8 | 50 | [15] |

| z-LEHD-FMK | Caspase-8 | 0.70 | [15] |

| z-IETD-FMK | Caspase-8 | 350 | [15] |

| Ac-LESD-CMK | Caspase-10 | 520 | [15] |

| z-LEHD-FMK | Caspase-10 | 3590 | [15] |

| z-IETD-FMK | Caspase-10 | 5760 | [15] |

| Z-VAD(OMe)-FMK | SARS-CoV-2 Mpro | 590 | [16] |

Table 3: Inhibitory Activity of Selected Inhibitors against Calpains

| Inhibitor | Target Calpain | IC50 (nM) | Reference |

| Calpeptin | Calpain I | 40 (ID50) | [12] |

| Calpain Inhibitor I | SARS-CoV-2 Mpro | ~10-fold weaker than Inhibitor II | [17] |

| Calpain Inhibitor II | SARS-CoV-2 Mpro | - | [17] |

| Calpain Inhibitor XII | Cathepsin L | 1.62 | [17] |

| α-mercaptoacrylic acid derivatives | Calpain-I | Varies | [18] |

Note: IC50 and Ki values can vary depending on the assay conditions. Please refer to the original publications for detailed experimental parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of cysteine protease inhibitors.

General Protocol for Determining IC50 of an Inhibitor

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

-

Purified cysteine protease

-

Fluorogenic or chromogenic substrate specific to the protease

-

Assay buffer (specific to the protease)

-

Test inhibitor compound at various concentrations

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the purified enzyme in the appropriate assay buffer to a working concentration.

-

Prepare a stock solution of the substrate and dilute it to the working concentration in the assay buffer.

-

Prepare a serial dilution of the inhibitor compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Measure the fluorescence or absorbance at regular intervals or at a fixed time point using a microplate reader. The wavelength will depend on the specific substrate used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[19]

-

Cathepsin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring the activity of cathepsins such as Cathepsin B and L.[8]

Materials:

-

Cell lysate or purified cathepsin

-

Cathepsin-specific fluorogenic substrate (e.g., Ac-RR-AFC for Cathepsin B, Ac-FR-AFC for Cathepsin L)

-

Cell Lysis Buffer

-

Reaction Buffer

-

Dithiothreitol (DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

For cell-based assays, lyse the cells in chilled Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the cell lysate or purified enzyme.

-

Add the Reaction Buffer and DTT (if required for the specific cathepsin).

-

Add the cathepsin-specific fluorogenic substrate to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[8]

-

-

Data Analysis:

-

The relative cathepsin activity is proportional to the measured fluorescence.

-

Caspase Activity Assay (Fluorometric)

This protocol is based on common methods for measuring the activity of caspases, particularly the executioner caspases-3 and -7.[1][9][20]

Materials:

-

Cell lysate or purified caspase

-

Caspase-specific fluorogenic substrate (e.g., DEVD-AMC for Caspase-3/7)

-

Cell Lysis Buffer

-

Reaction Buffer containing DTT

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Induce apoptosis in cells using a known stimulus.

-

Lyse the cells in chilled Cell Lysis Buffer.

-

Centrifuge to remove debris and collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate or purified caspase.

-

Add the Reaction Buffer containing DTT.

-

Add the caspase-specific fluorogenic substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[9]

-

-

Data Analysis:

-

The caspase activity is proportional to the fluorescence signal.

-

Calpain Activity Assay (Fluorometric)

This protocol outlines a common procedure for measuring calpain activity.[5][21]

Materials:

-

Cell lysate or purified calpain

-

Calpain-specific fluorogenic substrate (e.g., Ac-LLY-AFC)

-

Extraction Buffer

-

10X Reaction Buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Lyse cells in Extraction Buffer, which is designed to prevent auto-activation of calpain.

-

Centrifuge and collect the supernatant containing cytosolic proteins.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate or purified calpain.

-

Add the 10X Reaction Buffer.

-

Add the calpain-specific fluorogenic substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Measurement:

-

Data Analysis:

-

The change in calpain activity can be determined by comparing the fluorescence of treated samples with controls.

-

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caspase-Mediated Apoptosis Signaling Pathway

This diagram illustrates the extrinsic and intrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases.

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Calpain Signaling in Neurodegeneration

This diagram illustrates the role of calpain activation in neuronal injury and neurodegeneration, particularly in the context of calcium dysregulation.

Caption: Calpain activation and its downstream effects in neurodegeneration.

Cathepsin Signaling in the Immune Response

This diagram illustrates the role of cathepsins in antigen presentation by major histocompatibility complex (MHC) class II molecules.

Caption: Role of cathepsins in MHC class II antigen presentation.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing cysteine protease inhibitors.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.in]

- 2. Calpain-Glo™ Protease Assay Protocol [promega.com]

- 3. abcam.com [abcam.com]

- 4. protocols.io [protocols.io]

- 5. abcam.com [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. affigen.com [affigen.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Conformationally restricted calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: ALLM, a Potent MEK1/2 Inhibitor for Cell Signaling Research

References

- 1. U0126 - Wikipedia [en.wikipedia.org]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. sinobiological.com [sinobiological.com]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcepta.com [abcepta.com]

- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 8. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Acetyl-Leucine in Neuroscience

Disclaimer: The following information is intended for research and drug development professionals. N-Acetyl-Leucine is an investigational compound for several of the conditions discussed herein and should be handled according to appropriate laboratory and clinical guidelines.

Introduction

N-Acetyl-Leucine, an acetylated derivative of the essential amino acid Leucine, is emerging as a promising therapeutic agent for a range of neurological disorders. It is the L-enantiomer, N-acetyl-L-leucine (NALL), that is considered the pharmacologically active form.[1] Initially used as a racemic mixture (N-Acetyl-DL-Leucine) for the treatment of vertigo, recent research has highlighted its potential in neurodegenerative diseases characterized by lysosomal dysfunction, metabolic deficits, and neuroinflammation. This document provides an overview of its applications, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental models.

Therapeutic Applications and Mechanism of Action

N-Acetyl-Leucine is being investigated for its therapeutic potential in several neurodegenerative conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as various forms of cerebellar ataxia.[2][3] Promising preclinical evidence also suggests potential applications in Parkinson's Disease (PD) and Traumatic Brain Injury (TBI).[2][4]

The precise mechanism of action is still under investigation, but several key pathways have been identified:[1][5]

-

Lysosomal Function and Autophagy: N-Acetyl-Leucine has been shown to improve lysosome-related autophagy flux, which is crucial for clearing cellular debris and misfolded proteins. This may help reduce neuroinflammation and protect neurons from damage.[1][3]

-

Cellular Metabolism: The compound appears to modulate cellular energy metabolism. Studies suggest it can normalize glucose and glutamate metabolism and improve mitochondrial energy production, which is often impaired in neurodegenerative diseases.[1][5][6][7]

-

Reduction of Neuroinflammation: By restoring autophagy and improving cellular health, N-Acetyl-Leucine attenuates the expression of neuroinflammatory markers in the brain.[1][8]

-

Synaptic Function: In models of Parkinson's disease, NALL has been shown to upregulate proteins involved in synaptic function and increase the levels of the functional dopamine transporter (DAT).[2]

dot digraph "Proposed Mechanism of Action of N-Acetyl-Leucine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes NALL [label="N-Acetyl-L-Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysosome [label="Lysosomal Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Mitochondrial & Glucose\nMetabolism Deficit", fillcolor="#FBBC05", fontcolor="#202124"]; aSyn [label="α-Synuclein Aggregation\n(pS129-aSyn)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegeneration [label="Neurodegeneration &\nFunctional Decline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Autophagy [label="↑ Autophagy Flux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Energy [label="↑ Mitochondrial Function\n& ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic [label="↑ Synaptic Function\n(↑ Parkin, ↑ DAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clearance [label="↑ pS129-aSyn Clearance", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NALL -> Autophagy [color="#5F6368"]; NALL -> Energy [color="#5F6368"]; NALL -> Synaptic [color="#5F6368"]; NALL -> Clearance [color="#5F6368"];

Lysosome -> Neurodegeneration [color="#5F6368"]; Metabolism -> Neurodegeneration [color="#5F6368"]; aSyn -> Neurodegeneration [color="#5F6368"]; Neuroinflammation -> Neurodegeneration [color="#5F6368"];

Autophagy -> Lysosome [label="Restores", color="#5F6368"]; Energy -> Metabolism [label="Improves", color="#5F6368"]; Synaptic -> Neurodegeneration [label="Protects", color="#5F6368"]; Clearance -> aSyn [label="Reduces", color="#5F6368"]; Autophagy -> Neuroinflammation [label="Reduces", color="#5F6368"]; }

Caption: Proposed multi-target mechanism of N-Acetyl-Leucine in neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical and preclinical studies of N-Acetyl-Leucine.

Table 1: Clinical Trial Efficacy Data for N-Acetyl-L-Leucine (NALL)

| Disease | Study | N | Treatment | Duration | Primary Outcome Measure | Mean Change from Baseline (NALL) | Mean Change from Baseline (Placebo) | Result (p-value) |

|---|---|---|---|---|---|---|---|---|

| Niemann-Pick Disease Type C | Bremova-Ertl et al., 2024 | 60 | 2-4 g/day NALL (oral) | 12 weeks | SARA Score | -1.97 ± 2.43 | -0.60 ± 2.39 | p<0.001[5][9] |

| Niemann-Pick Disease Type C (Long-term) | Patterson et al. | 53 | 2-4 g/day NALL (oral) | 18 months | SARA Score | -1.64 ± 3.24 | N/A (Open-label) | p<0.001 (vs baseline)[10] |

| Ataxia Telangiectasia | Saberi et al., 2024 | 16 | 1-4 g/day NALL (oral) | 6 weeks | SARA Score | Not significant | Not significant | p > 0.05 |

| Cerebellar Ataxia (mixed etiology) | ALCAT Trial | 108 | 5 g/day Acetyl-DL-Leucine | 6 weeks | SARA Score | No significant difference vs placebo | No significant difference vs NALL | p = 0.48[11] |

| Cerebellar Ataxia (Case Series) | Strupp et al., 2013 | 13 | 5 g/day Acetyl-DL-Leucine | 1 week | SARA Score | -3.3 (from 16.1 to 12.8) | N/A | p = 0.002[2] |

SARA: Scale for the Assessment and Rating of Ataxia (lower score indicates better function).

Table 2: Preclinical Study Data for N-Acetyl-DL-Leucine (ADLL) in Prodromal Parkinson's Disease

| Study | Model | N | Treatment | Duration | Outcome Measure | Pre-Treatment Value | Post-Treatment Value |

|---|---|---|---|---|---|---|---|

| Oertel et al., 2024 (Case Report) | Patient 1 (iRBD) | 1 | 5 g/day ADLL (oral) | 22 months | DAT-SPECT PBR | 1.22 (pathological) | 1.67[12][13] |

| Oertel et al., 2024 (Case Report) | Patient 2 (iRBD) | 1 | 5 g/day ADLL (oral) | 18 months | DAT-SPECT PBR | 1.42 | 1.72 (near normal)[12][13] |

iRBD: Isolated REM Sleep Behavior Disorder; DAT-SPECT PBR: Dopamine Transporter SPECT Putaminal Binding Ratio (higher value indicates better dopaminergic integrity).

Experimental Protocols

Detailed methodologies for key preclinical and clinical assessments are provided below.

This protocol is based on studies demonstrating the neuroprotective effects of NALL following controlled cortical impact in mice.[4][8][14]

Objective: To assess the efficacy of NALL in improving functional recovery and reducing neuroinflammation after TBI.

Materials:

-

N-Acetyl-L-Leucine (e.g., Sigma #441511)

-

Male C57BL/6J mice (20-25g)

-

Controlled Cortical Impact (CCI) device

-

Oral gavage needles

-

Behavioral testing apparatus (Beam Walk, Morris Water Maze)

-

Reagents for Western Blot and Real-Time PCR

Protocol:

-

Animal Model: Induce moderate TBI using a CCI device (e.g., 3.5mm impactor tip, 6 m/s velocity, 2mm deformation depth) on the exposed cortex of anesthetized mice. Sham-operated animals undergo the same surgical procedure without the impact.

-

Drug Preparation and Administration:

-

Prepare a 10 mg/mL solution of NALL in water (may require initial dissolution in a small amount of ethanol).[15]

-

Administer NALL orally via gavage at a dose of 100 mg/kg daily, starting after the TBI procedure.[15] Alternatively, provide NALL mixed into powdered chow with diet gel.[14][15]

-

The vehicle control group receives the corresponding vehicle solution.

-

-

Behavioral Assessment (Motor Function - Beam Walk Test):

-

Assess motor coordination at baseline (pre-injury) and on days 1, 3, 7, 14, 21, and 28 post-TBI.[8]

-

Mice are trained to traverse a narrow wooden beam.

-

Record the time taken to cross the beam and the number of foot slips.

-

-

Behavioral Assessment (Cognitive Function - Morris Water Maze):

-

Conduct this test to assess spatial learning and memory, typically starting around day 14 post-injury.

-

Acquisition Phase: For 4-5 consecutive days, place the mouse in a large circular pool of opaque water and allow it to find a hidden platform. Record the escape latency (time to find the platform) and path length.

-

Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Biochemical and Molecular Analysis:

-

At selected time points (e.g., 1, 3, 7 days post-TBI), euthanize animals and collect cortical tissue from the injury site.[14][15]

-

Western Blot: Analyze protein levels of autophagy markers (e.g., LC3-II/LC3-I ratio, p62) and inflammatory markers.

-